molecular formula C16H18O5 B149898 5-O-Methylvisamminol CAS No. 80681-42-1

5-O-Methylvisamminol

Cat. No.: B149898
CAS No.: 80681-42-1
M. Wt: 290.31 g/mol
InChI Key: DGFLRNOCLJGHLY-ZDUSSCGKSA-N
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Description

5-O-Methylvisamminol: is an organic compound that belongs to the class of chromonesThis compound is known for its various biological activities, including anti-inflammatory and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-O-Methylvisamminol can be synthesized through chemical reactions involving the precursor visamminol. The synthesis typically involves methylation of visamminol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves extraction from the roots of Saposhnikovia divaricata. The roots are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-O-Methylvisamminol can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 5-O-Methylvisamminol is used as a chemotaxonomic marker in the classification of plants, particularly in the Apiaceae family. It helps in understanding the chemical phylogeny of various plant species .

Biology: In biological research, this compound is studied for its anti-inflammatory and anti-tumor activities. It has shown potential in inhibiting the growth of certain cancer cell lines and reducing inflammation in various models .

Medicine: The compound is being investigated for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer. Its ability to modulate immune responses makes it a candidate for drug development .

Industry: In the pharmaceutical industry, this compound is used as a reference compound in quality control and standardization of herbal medicines containing Saposhnikovia divaricata .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific occurrence in Saposhnikovia divaricata and its distinct chemical structure, which contributes to its unique biological activities. Its role as a chemotaxonomic marker also sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-8-5-10(17)14-12(20-8)7-11-9(15(14)19-4)6-13(21-11)16(2,3)18/h5,7,13,18H,6H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFLRNOCLJGHLY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331695
Record name 5-O-Methylvisamminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80681-42-1
Record name 5-O-Methylvisamminol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80681-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methylvisamminol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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